molecular formula C16H14N4O2 B14092317 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide CAS No. 879457-40-6

5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14092317
CAS No.: 879457-40-6
M. Wt: 294.31 g/mol
InChI Key: UTMXGFABGZYNKR-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the carboxamide and pyridine groups. Common synthetic routes may involve the use of reagents such as hydrazine, acetic acid, and various catalysts to facilitate the reactions. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 5-(2-hydroxy-5-methylphenyl)-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Uniqueness

5-(2-hydroxy-5-methylphenyl)-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, carboxamide group, and pyridine moiety sets it apart from other similar compounds, making it a valuable target for research and development.

Properties

CAS No.

879457-40-6

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-4-5-15(21)12(7-10)13-8-14(20-19-13)16(22)18-11-3-2-6-17-9-11/h2-9,21H,1H3,(H,18,22)(H,19,20)

InChI Key

UTMXGFABGZYNKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=CN=CC=C3

solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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